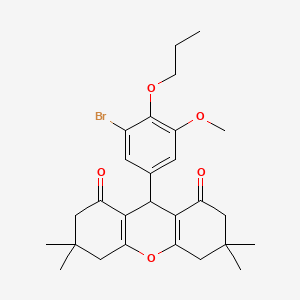

![molecular formula C15H23NOS2 B4994503 N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)

N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide, also known as BTTAA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BTTAA is a thiol-reactive compound that can selectively label cysteine residues in proteins. In

Mécanisme D'action

N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide selectively reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The resulting product is a stable thioether linkage between this compound and the cysteine residue. This reaction is specific to cysteine residues and does not react with other amino acids, making it a valuable tool for studying cysteine-containing proteins.

Biochemical and Physiological Effects

This compound labeling of cysteine residues in proteins can affect protein structure and function. However, studies have shown that this compound labeling does not significantly alter protein activity or stability. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide is its selectivity for cysteine residues, which allows for specific labeling of cysteine-containing proteins. This compound labeling is also reversible, which allows for the removal of the label if necessary. However, this compound labeling can be affected by the presence of other thiol-containing compounds, which can lead to non-specific labeling. Additionally, this compound labeling can be affected by the pH and temperature of the reaction, which can impact labeling efficiency.

Orientations Futures

For N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide research could include the development of new labeling strategies and the exploration of new applications in protein research.

Méthodes De Synthèse

N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of tert-butylthiol with 4-methylbenzenethiol, followed by the reaction of the resulting product with 2-bromoethyl acetate. The final product is obtained through purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide has been widely used in scientific research for its ability to selectively label cysteine residues in proteins. This labeling can be used to study protein structure and function, as well as protein-protein interactions. This compound has also been used in the development of biosensors and in the detection of reactive oxygen species.

Propriétés

IUPAC Name |

N-(2-tert-butylsulfanylethyl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS2/c1-12-5-7-13(8-6-12)18-11-14(17)16-9-10-19-15(2,3)4/h5-8H,9-11H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQAPGJSHONVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NCCSC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4994420.png)

![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4994437.png)

![4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)

![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)

![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)

![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994485.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4994499.png)

![N-(3-methoxypropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4994510.png)

![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)